A Technical Guide to the Discovery and Synthesis of Human Orexin B
A Technical Guide to the Discovery and Synthesis of Human Orexin B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, synthesis, and core biological functions of human Orexin (B13118510) B (also known as Hypocretin-2). It details the seminal research that identified this critical neuropeptide, outlines the methodologies for its chemical and recombinant synthesis, and describes its primary signaling pathways.
Discovery of the Orexin System
The discovery of the orexin neuropeptides was a landmark event in neuroscience, occurring nearly simultaneously in 1998 by two independent research groups.[1][2][3] This dual discovery led to a parallel nomenclature: "orexin" (from the Greek orexis for "appetite") and "hypocretin" (for its hypothalamic origin and weak resemblance to secretin).[1][2] Officially, hypocretin (HCRT) refers to the gene and transcripts, while orexin is used for the peptides themselves.[1]
One group, led by de Lecea and Sutcliffe, utilized a technique called subtractive hybridization to identify genes specifically expressed in the hypothalamus.[3] This "gene-first" approach revealed a precursor protein, prepro-hypocretin, which was predicted to be cleaved into two distinct peptides: hypocretin-1 (Orexin A) and hypocretin-2 (Orexin B).[3][4]
Concurrently, a group led by Sakurai and Yanagisawa employed a "ligand-first" pharmacological approach.[3][4] They systematically screened rat brain extracts for endogenous ligands that could activate orphan G-protein coupled receptors (GPCRs).[4] This effort led to the isolation of two peptides that activated specific GPCRs, which they named Orexin A and Orexin B. The corresponding receptors were designated Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R).[1][4]
Both research teams correctly identified that both peptides originated from a single precursor gene (prepro-orexin) and were primarily produced by a small population of neurons in the lateral and posterior hypothalamus.[1][2][4] Initial studies noted that central administration of the peptides stimulated food intake, suggesting a primary role in appetite regulation.[4] However, subsequent research revealed their more profound and critical role in the regulation of arousal, wakefulness, and sleep.[1][2]
Physicochemical Properties of Human Orexin B
Human Orexin B is a linear neuropeptide derived from the 130-amino acid precursor, prepro-orexin.[1] It is significantly conserved across mammalian species, although the human variant has two amino acid substitutions compared to the rodent sequence.[5][6] Its structure and chemical properties are essential for its selective interaction with its target receptors.
| Property | Value | References |
| Amino Acid Sequence | Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2 | [7][8] |
| One-Letter Sequence | RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2 | [7][8] |
| Length | 28 amino acids | [1][2] |
| Molecular Formula | C123H212N44O35S | [7] |
| Average Molecular Weight | ~2899.3 Da | [7] |
| Post-Translational Mod | C-terminal Amidation | [2][5][9] |
| Structure | Linear peptide, forms two alpha-helices in solution | [2][5] |
| CAS Number | 205640-91-1 | [7][9][8] |
Table 1: Key Physicochemical Properties of Human Orexin B.
While Orexin A is characterized by two internal disulfide bonds that stabilize its structure, Orexin B is a linear peptide.[1][2] This structural difference is a key determinant of their differential receptor affinities.
| Feature | Orexin A | Orexin B | References |
| Length | 33 amino acids | 28 amino acids | [1][2] |
| Structure | Two disulfide bridges | Linear | [1][2] |
| Receptor Affinity | OX1R ≈ OX2R | OX2R >> OX1R | [1][7][8] |
| Binding (Ki) | OX1R: ~20 nM, OX2R: ~38 nM | OX1R: ~420 nM, OX2R: ~36 nM | [6][9] |
Table 2: Comparison of Human Orexin A and Orexin B.
Synthesis of Human Orexin B
The production of Orexin B for research and therapeutic development relies on two primary methods: chemical synthesis and recombinant protein production.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common method for producing research-grade Orexin B.[10] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Generalized SPPS for Orexin B
-
Resin Preparation: A Rink Amide resin is typically used. The amide linker is essential as it yields a C-terminally amidated peptide upon cleavage, mimicking the native Orexin B structure.[10]
-
First Amino Acid Coupling: The C-terminal amino acid (Methionine) is coupled to the resin. Its α-amino group is protected, commonly with an Fmoc (9-fluorenylmethyloxycarbonyl) group.
-
Deprotection: The Fmoc protecting group is removed from the resin-bound methionine using a mild base, such as piperidine, exposing the free amino group for the next coupling step.
-
Amino Acid Activation & Coupling: The next amino acid in the sequence (Threonine), with its α-amino group protected, is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group of the preceding residue.
-
Iterative Cycling: The deprotection and coupling steps are repeated for each of the 28 amino acids in the Orexin B sequence in a C-terminus to N-terminus direction.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). This cocktail also removes the side-chain protecting groups from the amino acids.
-
Purification: The crude peptide is precipitated, lyophilized, and then purified to a high degree (≥95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Verification: The final product's identity and purity are confirmed using mass spectrometry (to verify molecular weight) and analytical HPLC.
Recombinant Production
While less common for a peptide of this size, recombinant production in host systems like Escherichia coli is a viable alternative, particularly for large-scale manufacturing. The process for recombinant Orexin A has been described and can be adapted for Orexin B.[11]
Experimental Protocol: Generalized Recombinant Production of Orexin B
-
Gene Design and Synthesis: A DNA sequence encoding the 28 amino acids of human Orexin B is designed. The codons are optimized for high-level expression in the chosen host, such as E. coli.
-
Vector Construction: The synthetic gene is cloned into an expression plasmid (e.g., a pET vector). The construct may include an N-terminal fusion tag (like His-tag) to facilitate purification and a cleavage site for its subsequent removal.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: The bacterial culture is grown to an optimal density, and protein expression is induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Inclusion Body Isolation: Overexpressed peptides in E. coli often form insoluble aggregates called inclusion bodies. After harvesting, the cells are lysed, and the inclusion bodies are isolated and washed.[11]
-
Solubilization and Refolding: The inclusion bodies are dissolved (denatured) using a strong chaotropic agent like 8 M urea. The peptide is then refolded into its native conformation by diluting it into a refolding buffer.[11]
-
Purification: The refolded Orexin B is purified using a series of chromatography steps, such as ion-exchange and size-exclusion chromatography, to achieve high purity.[11]
-
Verification: The final product is verified by SDS-PAGE, mass spectrometry, and functional assays.
Orexin B Signaling Pathway
Orexin B exerts its physiological effects by binding to and activating the Orexin 2 Receptor (OX2R), a G-protein coupled receptor.[7][12] It has a significantly lower affinity for the Orexin 1 Receptor (OX1R).[1][9] The activation of OX2R initiates multiple intracellular signaling cascades.
The primary and most well-characterized pathway involves the coupling of OX2R to the Gq class of G-proteins.[12][13][14]
-
Receptor Activation: Orexin B binds to OX2R, inducing a conformational change.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the Gαq and Gβγ subunits to dissociate.
-
PLC Activation: The activated Gαq-GTP subunit binds to and activates Phospholipase C (PLC).[14][15][16]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]
-
Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12][14] This increase in intracellular Ca2+ is a hallmark of orexin receptor activation.[12]
-
PKC Activation: DAG remains in the cell membrane and, in conjunction with the increased Ca2+, activates Protein Kinase C (PKC).[13][15]
-
Downstream Effects: PKC and elevated Ca2+ levels lead to the phosphorylation of numerous downstream targets, including the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[13][15][17] This ultimately results in neuronal depolarization and increased excitability.[14]
In addition to the canonical Gq pathway, OX2R can also couple to Gi and Gs proteins in different cellular contexts, leading to the modulation of adenylyl cyclase activity and further diversification of the cellular response.[12][13][15]
References
- 1. Orexin - Wikipedia [en.wikipedia.org]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief History of Hypocretin/Orexin and Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of hypocretin/orexin ushers in a new era of sleep research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Orexin B, human - 1 mg [anaspec.com]
- 8. Orexin B, human - Echelon Biosciences [echelon-inc.com]
- 9. rndsystems.com [rndsystems.com]
- 10. A photocaged orexin-B for spatiotemporally precise control of orexin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RU2647771C2 - Method for obtaining recombinant human orexin a , plasmid dna, strain producer - Google Patents [patents.google.com]
- 12. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 13. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
